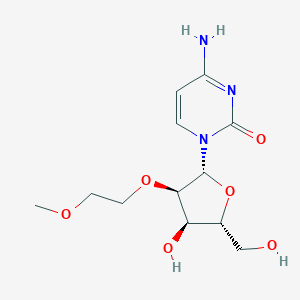

2'-O-(2-Methoxyethyl)-cytidine

Description

Significance of Nucleoside Modifications in Oligonucleotide Therapeutics and Research

The landscape of modern medicine has been profoundly shaped by the advent of oligonucleotide therapeutics, molecules designed to interact with the genetic machinery of cells to treat diseases at their source. beilstein-journals.org However, naturally occurring oligonucleotides, the building blocks of DNA and RNA, are ill-suited for therapeutic applications due to their rapid degradation by cellular enzymes called nucleases. scielo.brwikipedia.org To overcome this and other challenges, researchers have developed chemically modified nucleosides, which are synthetic versions of the natural building blocks. beilstein-journals.org

These modifications are crucial for enhancing the therapeutic potential of oligonucleotides. beilstein-journals.org By altering the chemical structure of the nucleosides, scientists can imbue the resulting oligonucleotides with desirable properties such as increased stability against nuclease degradation, enhanced binding affinity to their target RNA molecules, improved cellular uptake, and favorable pharmacokinetic profiles. nih.gov This chemical evolution has been instrumental in transforming oligonucleotides from laboratory research tools into a powerful new class of drugs. beilstein-journals.org The ability to strategically modify nucleosides has broadened the scope of oligonucleotide applications, enabling the development of therapies for a wide range of diseases. beilstein-journals.orgscielo.br

Overview of Second-Generation Antisense Modifications

Antisense oligonucleotides (ASOs) are a prominent class of oligonucleotide therapeutics that function by binding to specific messenger RNA (mRNA) molecules, thereby modulating the production of disease-causing proteins. The development of ASOs has progressed through generations, each characterized by significant improvements in their chemical design. nih.gov

Second-generation antisense modifications represent a major leap forward in oligonucleotide therapeutic technology. biosearchtech.comtandfonline.com These modifications primarily involve alterations at the 2'-position of the sugar moiety of the nucleoside. nih.govnih.gov This strategic placement has proven to be highly effective in optimizing the properties of ASOs. nih.gov The most successful and widely used second-generation modifications include 2'-O-methyl (2'-OMe), 2'-Fluoro (2'-F), and the focus of this article, 2'-O-(2-methoxyethyl) (2'-MOE). biosearchtech.com The incorporation of these modifications has led to ASOs with higher potency, longer half-lives in tissues, and reduced inflammatory effects compared to their predecessors. biosearchtech.com

Comparison with First-Generation Modifications

First-generation antisense oligonucleotides primarily featured modifications to the phosphate (B84403) backbone, with the most common being the phosphorothioate (B77711) (PS) linkage. nih.gov In a PS linkage, a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This modification significantly increased the nuclease resistance of the oligonucleotides, extending their half-life in the body from minutes to days. nih.gov However, while effective at preventing degradation, first-generation PS-oligonucleotides exhibited some drawbacks. They had a tendency to bind non-specifically to certain proteins, which could lead to cytotoxicity at high concentrations, and they showed a slightly reduced affinity for their target RNA compared to unmodified oligonucleotides. scielo.br

Second-generation modifications, particularly those at the 2'-position, were developed to address these limitations. nih.gov By modifying the sugar component of the nucleoside in addition to the phosphate backbone, second-generation ASOs achieve a superior balance of properties. nih.govnih.gov They exhibit enhanced nuclease resistance, high binding affinity to their target RNA, and improved pharmacokinetic and toxicity profiles. nih.govtandfonline.com This combination of attributes has made second-generation ASOs more potent and safer therapeutic candidates. tandfonline.comnih.gov

Importance of 2'-Modifications in Oligonucleotide Properties

The 2'-position of the ribose sugar is a critical site for chemical modification in the design of therapeutic oligonucleotides. nih.govbiosearchtech.com Modifications at this position have a profound impact on several key properties of the resulting ASO.

One of the most significant effects of 2'-modifications is the enhancement of binding affinity to the target RNA. nih.gov These modifications, including 2'-O-MOE, tend to lock the sugar ring into a C3'-endo conformation, which is the preferred sugar pucker for RNA. nih.govscielo.br This pre-organization of the ASO into an RNA-like structure enhances the thermodynamic stability of the duplex formed with the target RNA. biosearchtech.com For instance, the 2'-MOE modification can increase the melting temperature (Tm), a measure of duplex stability, by 0.9 to 1.6 °C per modification. biosearchtech.com

Furthermore, 2'-modifications play a crucial role in providing nuclease resistance . biosearchtech.com The replacement of the 2'-hydroxyl group with a bulkier group like 2'-O-methoxyethyl sterically hinders the approach of nucleases, thereby protecting the oligonucleotide from degradation. biosearchtech.com This increased stability is essential for the in vivo efficacy of ASO therapies. scielo.brbiosearchtech.com

The "gapmer" design is a common strategy that leverages the properties of 2'-modifications. genelink.com In a gapmer ASO, a central "gap" of DNA or phosphorothioate-modified DNA nucleotides is flanked by "wings" of 2'-modified nucleosides. genelink.com The 2'-modified wings provide high binding affinity and nuclease resistance, while the central DNA gap is capable of recruiting the enzyme RNase H, which cleaves the target RNA. oup.com This design allows for potent and specific degradation of the target mRNA.

Historical Context of 2'-O-(2-Methoxyethyl) (MOE) Modification Discovery

The development of the 2'-O-(2-methoxyethyl) (MOE) modification was a result of systematic research aimed at improving upon the properties of earlier 2'-O-alkyl modifications, such as 2'-O-methyl. nih.gov The synthesis of MOE-modified building blocks and their incorporation into oligonucleotides was first reported in 1995. oup.com This innovation emerged from the hypothesis that a longer 2'-O-alkyl chain containing a polar group could be well-tolerated within the minor groove of a nucleic acid duplex without causing significant destabilization. researchgate.net

The 2'-MOE modification proved to be highly successful, offering a significant increase in nuclease resistance and a notable enhancement in binding affinity to target RNA. nih.gov These superior properties quickly established 2'-MOE as one of the most valuable and widely adopted second-generation modifications in the field of antisense technology. oup.com Its development marked a pivotal moment, paving the way for a new generation of more potent and durable antisense oligonucleotide drugs. oup.com

| Property | First-Generation (Phosphorothioate) | Second-Generation (e.g., 2'-MOE) |

| Primary Modification | Phosphate Backbone | 2'-Position of Sugar |

| Nuclease Resistance | Enhanced | Greatly Enhanced |

| Binding Affinity | Slightly Reduced | Increased |

| Toxicity Profile | Potential for non-specific protein binding and cytotoxicity | Improved |

| RNase H Activation | Yes | No (requires gapmer design) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Biology and Biophysical Characteristics of 2 O 2 Methoxyethyl Cytidine Within Nucleic Acids

Conformational Analysis of the 2'-O-(2-Methoxyethyl) Moiety

The 2'-O-(2-Methoxyethyl) group is not merely a simple alkyl ether; its specific chemical structure has profound implications for the local and global conformation of the nucleic acid.

The conformation of the sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure. colostate.edu The introduction of the bulky and electronegative 2'-O-(2-methoxyethyl) substituent at the 2' position of the cytidine (B196190) ribose ring strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. researchgate.netbiomolther.org This preference is a hallmark of RNA and is a key factor in the adoption of an A-form helical geometry. researchgate.netoup.com In contrast, unmodified deoxyribonucleosides in B-form DNA typically favor a C2'-endo conformation. oup.com

The C3'-endo preference in 2'-MOE modified nucleosides is attributed to steric and stereoelectronic effects, including a gauche effect between the O2' and O4' atoms of the furanose ring. oup.combiomolther.org This pre-organization of the sugar into an RNA-like pucker is a significant contributor to the enhanced binding affinity of 2'-MOE modified oligonucleotides for their complementary RNA targets. biomolther.orgbiosearchtech.com Molecular dynamics simulations and crystal structure analyses have consistently demonstrated that the presence of the 2'-MOE substitution effectively "locks" the sugar in the C3'-endo conformation. researchgate.netnih.gov

| Feature | Description | Reference |

| Dominant Sugar Pucker | C3'-endo (North) conformation | researchgate.netbiomolther.org |

| Driving Force | Steric and stereoelectronic effects (gauche effect) | oup.combiomolther.org |

| Structural Consequence | Promotes A-form helical geometry | researchgate.netoup.com |

| Functional Implication | Pre-organizes the oligonucleotide for RNA binding | biomolther.orgbiosearchtech.com |

Beyond the sugar pucker, the rotational freedom of the 2'-O-(2-methoxyethyl) side chain itself is a key characteristic. Molecular dynamics simulations and crystallographic data have revealed that the side chain is not entirely flexible but adopts a fairly rigid and preferred conformation. researchgate.netnih.gov The torsion angles around the bonds of the methoxyethyl moiety (C2'-O2', O2'-CA', CA'-CB', and CB'-OC') are predominantly found in specific rotational states. researchgate.netnih.gov

| Torsion Angle | Preferred Conformation | Reference |

| C2'-O2'-CA'-CB' | trans | researchgate.netnih.gov |

| O2'-CA'-CB'-OC' | gauche (+/-) | researchgate.netnih.gov |

Influence on Sugar Pucker Conformation (C3'-endo preference)

Impact on Nucleic Acid Duplex Stability

The incorporation of 2'-O-(2-Methoxyethyl)-cytidine into oligonucleotides has a profound and beneficial impact on their ability to form stable duplexes with complementary nucleic acid strands, particularly RNA.

A primary advantage of the 2'-MOE modification is the significant enhancement of hybridization affinity to complementary RNA targets. ox.ac.uknih.govbeilstein-journals.org This increased affinity is quantified by a notable increase in the melting temperature (Tm) of the duplex, which is the temperature at which half of the duplex strands dissociate. For each 2'-MOE modification, an increase in Tm of approximately 1.5 to 2.0 °C is observed when hybridized to an RNA complement. biomolther.orgbeilstein-journals.orgnih.gov

This enhanced stability is a direct consequence of the conformational pre-organization conferred by the 2'-MOE group. By favoring a C3'-endo sugar pucker, the modified oligonucleotide is already in an optimal conformation for binding to an A-form RNA helix, thus reducing the entropic cost of duplex formation. biomolther.orgoup.com This high binding affinity is a critical feature for the efficacy of antisense oligonucleotides, allowing them to bind tightly and specifically to their target mRNA. nih.gov

The 2'-MOE modification is often compared to other "second-generation" 2'-modifications, such as 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F), as well as more conformationally restricted analogues like Locked Nucleic Acid (LNA). biosearchtech.comacs.org

2'-O-Methyl (2'-OMe): Like 2'-MOE, the 2'-OMe modification also promotes a C3'-endo sugar pucker and increases duplex stability, though the effect of 2'-MOE on binding affinity is generally comparable or slightly superior. biosearchtech.comnih.gov Both modifications enhance nuclease resistance. biosearchtech.combeilstein-journals.org

2'-Fluoro (2'-F): The 2'-F modification provides a greater increase in thermal stability per modification (approximately 2.5 °C) compared to 2'-MOE. biosearchtech.comnih.gov However, the larger and more hydrophobic 2'-MOE group can offer different pharmacokinetic properties. biomolther.org

Locked Nucleic Acid (LNA): LNA is a bicyclic nucleic acid analogue where the 2'-oxygen is linked to the 4'-carbon of the ribose ring, rigidly locking the sugar in a C3'-endo conformation. nih.gov This results in an unprecedented increase in binding affinity (ΔTm of 4 to 8 °C per modification). nih.gov While LNA offers superior affinity, studies have shown that it can also lead to increased hepatotoxicity compared to 2'-MOE modifications in some contexts. nih.gov

| Modification | ΔTm per modification (vs. RNA) | Key Features | Reference |

| 2'-O-(2-Methoxyethyl) (2'-MOE) | +1.5 to +2.0 °C | High affinity, excellent nuclease resistance, favorable toxicity profile. | biomolther.orgbeilstein-journals.orgnih.gov |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-MOE | Increased affinity and nuclease resistance. | biosearchtech.comnih.gov |

| 2'-Fluoro (2'-F) | ~ +2.5 °C | Higher affinity than 2'-MOE. | biosearchtech.comnih.gov |

| Locked Nucleic Acid (LNA) | +4 to +8 °C | Very high affinity, conformationally locked C3'-endo. | nih.govnih.gov |

The strong preference for the C3'-endo sugar pucker induced by the 2'-MOE modification is a direct cause for the resulting duplex to adopt a stable A-form geometry. researchgate.netnih.gov RNA:RNA duplexes and many DNA:RNA hybrid duplexes naturally adopt this A-form helix, which is characterized by a wider, shallower minor groove and a deeper, narrower major groove compared to the B-form helix of DNA. oup.com

Molecular dynamics simulations and X-ray crystallography studies of duplexes containing 2'-MOE modifications confirm a stable A-form structure throughout. researchgate.netnih.gov The presence of the 2'-MOE substituents essentially forces the duplex into this geometry, which is crucial for the high binding affinity to RNA targets. researchgate.netoup.com This conformational mimicry of RNA is a fundamental principle behind the success of 2'-MOE-modified oligonucleotides in antisense applications.

Comparison with Other 2'-Modifications (e.g., 2'-O-Methyl, 2'-Fluoro, LNA)

Molecular Dynamics Simulations and X-ray Crystallography Studies

The structural and dynamic properties of nucleic acids containing this compound (2'-O-MOE-cytidine) have been extensively investigated using a combination of X-ray crystallography and molecular dynamics (MD) simulations. wayne.eduijcrt.org These techniques provide detailed, atomic-level insights into how the 2'-O-MOE modification influences the conformation, stability, and hydration of oligonucleotide duplexes.

X-ray crystallography has been instrumental in determining the three-dimensional structures of DNA and RNA duplexes that are uniformly modified with 2'-O-MOE nucleotides. beilstein-journals.org A key finding from the crystal structure of a fully modified 12-mer 2'-O-MOE RNA duplex is that it adopts a classic A-form helical geometry. beilstein-journals.orgresearchgate.net In this conformation, the sugar rings of the nucleotides consistently display a C3'-endo pucker, a feature characteristic of RNA, which is crucial for the duplex's stability and binding affinity. beilstein-journals.orgbiomolther.org This contrasts with the C2'-endo pucker typically found in B-form DNA. oup.com The crystallographic data also provide a precise view of the orientation of the MOE side chain within the minor groove of the duplex. beilstein-journals.orgresearchgate.net

Molecular dynamics simulations complement the static picture provided by crystallography by offering a dynamic perspective on the conformational landscape of MOE-modified oligonucleotides. wayne.eduresearchgate.net These computational studies predict how the modification alters sugar pucker preferences and have been used to characterize the structural features of these modified nucleic acids. wayne.edu Simulations have helped to quantify the increased rigidity of the sugar moiety upon 2'-O-modification, correlating this property with enhanced thermal stability. acs.org By calculating parameters such as elastic constants for sugar puckering, MD simulations provide a quantitative measure of how modifications like 2'-O-MOE restrict the conformational flexibility of the ribose ring, which is a key factor in its biophysical properties. acs.org

Water Molecule Trapping in the Minor Groove

A significant discovery from the X-ray crystallographic analysis of 2'-O-MOE modified oligonucleotides is the unique and organized hydration pattern in the minor groove. beilstein-journals.orgnih.gov Specifically, these studies have revealed that water molecules become trapped in a chelate-like fashion by the atoms of the 2'-O-MOE substituent. beilstein-journals.orgresearchgate.net

This trapping involves the formation of hydrogen bonds between a single water molecule and multiple oxygen atoms of the nucleotide: the 2'-oxygen, the ether oxygen of the methoxyethyl group, and the 3'-oxygen of the sugar-phosphate backbone. beilstein-journals.orgresearchgate.net This ordered water molecule then acts as a bridge, connecting the 2'-O-MOE substituent to the adjacent phosphate (B84403) group. beilstein-journals.orgresearchgate.net Out of 24 MOE substituents in the crystal structure of a dodecamer duplex, 22 were observed to trap a water molecule in this manner. researchgate.net This highly organized hydration spine is a distinctive feature of 2'-O-MOE modified duplexes and is not observed in the same way in unmodified DNA or RNA. beilstein-journals.orgnthu.edu.twarxiv.org The slow exchange rate of these trapped water molecules, as suggested by studies on related systems, indicates they are an integral part of the duplex structure. nthu.edu.tw

| Interaction Component | Role in Water Trapping | PDB ID Reference |

| 2'-Oxygen (O2') | Forms a hydrogen bond with the trapped water molecule. | 411D, 469D |

| MOE Ether Oxygen | Participates in the chelation of the water molecule. beilstein-journals.orgresearchgate.net | 411D, 469D |

| 3'-Oxygen (O3') | Contributes to the binding pocket for the water molecule. beilstein-journals.orgresearchgate.net | 411D, 469D |

| Trapped Water Molecule | Acts as a bridge, linking the MOE substituent to the adjacent phosphate group. beilstein-journals.orgresearchgate.net | 411D, 469D |

This interactive table summarizes the key atomic interactions involved in the trapping of water molecules in the minor groove of 2'-O-MOE modified nucleic acids, based on crystallographic data.

Structural Basis for Enhanced Affinity and Stability

The incorporation of 2'-O-MOE-cytidine into oligonucleotides leads to a significant increase in their thermal stability and binding affinity for complementary RNA strands. beilstein-journals.orgnih.gov This enhancement is a direct result of several structural and biophysical factors elucidated by crystallographic and simulation studies.

First, the bulky 2'-O-MOE group sterically favors a C3'-endo sugar conformation. biomolther.orgoup.com This "pre-organizes" the sugar into an RNA-like pucker, which is optimal for forming a stable A-form duplex with a target RNA molecule. biomolther.orgoup.com This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing thermal stability. acs.org Molecular dynamics simulations have quantified this rigidity; for instance, the calculated elastic constant of sugar puckering for a 2'-O-MOE modified uridine (B1682114) (UOMOE) was found to be 8.5 cal·mol−1·deg−2, significantly higher than that of an unmodified uridine (UOH) at 3.5 cal·mol−1·deg−2, indicating a more rigid structure. acs.org

Second, the 2'-O-MOE substituent itself is well-accommodated within the minor groove, where it makes stabilizing interactions. beilstein-journals.orgresearchgate.net Crystal structures show that the methoxyethyl side chains predominantly adopt a gauche conformation, which fits neatly into the groove. beilstein-journals.orgresearchgate.net

| Structural Feature | Contribution to Affinity & Stability | Supporting Evidence |

| C3'-endo Sugar Pucker | Pre-organizes the backbone for A-form duplex formation, increasing binding affinity. biomolther.orgoup.com | X-ray Crystallography beilstein-journals.org, MD Simulations acs.org |

| Increased Sugar Rigidity | Reduces the entropic cost of binding, enhancing thermal stability. acs.org | MD Simulations (Elastic Constants) acs.org |

| Gauche Conformation of MOE group | Allows the substituent to fit well within the minor groove without causing steric hindrance. beilstein-journals.orgresearchgate.net | X-ray Crystallography beilstein-journals.orgresearchgate.net |

| Minor Groove Hydration Spine | Forms a stabilizing water bridge between the substituent and the phosphate backbone. beilstein-journals.orgbiomolther.org | X-ray Crystallography beilstein-journals.orgresearchgate.net |

| Steric Shielding | The MOE group and trapped water protect the phosphodiester linkage from nuclease cleavage. beilstein-journals.org | Nuclease Resistance Assays mdpi.com |

This interactive table outlines the structural features of 2'-O-MOE modification and their contributions to the enhanced biophysical properties of the resulting oligonucleotides.

Synthesis and Chemical Modification Methodologies for 2 O 2 Methoxyethyl Cytidine and Its Oligonucleotide Incorporation

Synthesis of 2'-O-(2-Methoxyethyl)-cytidine Building Blocks

The synthesis of this compound and its analogs is a multi-step process that often begins with more readily available nucleosides or even simple sugars like D-glucose. researchgate.net The primary goal is to introduce the 2-methoxyethyl group at the 2'-hydroxyl position of the ribose sugar with high efficiency and stereochemical control, followed by conversion of the nucleobase if necessary.

A common and efficient strategy for producing this compound involves the chemical conversion of a corresponding uridine (B1682114) derivative. researchgate.net This approach is particularly useful in large-scale synthesis. nih.gov The process typically begins with the synthesis of a 2'-O-MOE-uridine analog, such as 2'-O-(2-methoxyethyl)-5-methyluridine. tandfonline.comnih.gov

The conversion of the uridine base to a cytidine (B196190) base is a well-established procedure. acs.org A standard method involves the following key steps:

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the 2'-O-MOE-uridine derivative are protected, often using acetyl groups. acs.orgnih.gov

Activation of the 4-position: The 4-position of the uracil (B121893) ring is activated to make it a good leaving group. This is commonly achieved by creating a 4-triazolide intermediate using reagents like phosphorus oxychloride (POCl₃) and 1,2,4-triazole. researchgate.netacs.org

Amination: The activated intermediate is then displaced by treatment with an ammonia (B1221849) source, such as aqueous ammonia, which converts the uracil ring into a cytosine ring. researchgate.netacs.org This step may also remove the protecting groups simultaneously. nih.gov

This conversion pathway is a cornerstone of producing the cytidine analogue from the more accessible uridine starting material. researchgate.netnih.gov

Achieving the correct stereochemistry is critical for the biological activity of the final oligonucleotide. Stereocontrol is applied at two main stages: the synthesis of the nucleoside building block itself and during the formation of the internucleotide linkages.

For the nucleoside, stereoselective synthesis aims to produce the desired β-D-anomer. researchgate.net One approach involves the coupling of a 2-O-(2-methoxyethyl)-D-ribose derivative with the heterocyclic base, where reaction conditions are optimized to favor the β-configuration. researchgate.net Another key strategy is the ring-opening of a 2,2'-anhydro nucleoside. This rigid bicyclic intermediate ensures that the incoming nucleophile, in this case, 2-methoxyethanol (B45455), attacks the 2'-position from the desired face, thus controlling the stereochemistry. nih.govacs.org

During oligonucleotide synthesis, the formation of phosphorothioate (B77711) linkages introduces a chiral center at the phosphorus atom. The stereochemistry of this linkage (Rp or Sp) can significantly impact the oligonucleotide's properties. rsc.org Stereochemically pure oligonucleotides can be synthesized using chiral oxazaphospholidine-containing nucleoside monomers. rsc.orgrsc.org Studies have shown that controlling the diastereomeric outcome of the phosphite (B83602) triester coupling is crucial and can be influenced by the choice of activators and phosphate (B84403) protecting groups. nih.gov

The demand for 2'-O-MOE modified oligonucleotides in clinical development has driven the need for cost-efficient, large-scale synthesis routes. tandfonline.com Researchers have developed and optimized processes to produce these pyrimidine (B1678525) derivatives on a kilogram scale. tandfonline.comnih.gov

A notable improved process starts with commercially available O-2,2'-anhydro-5-methyluridine. tandfonline.comnih.gov Key enhancements to this route include:

Modified Ring-Opening Reaction: The conditions for the Lewis acid-mediated ring-opening with tris-(2-methoxyethyl)borate were optimized to improve yield. tandfonline.comnih.gov

Efficient Purification: A continuous extraction method was implemented for the purification of the unprotected nucleoside, which is more effective and scalable than chromatography. tandfonline.comnih.gov

Optimized Protection and Conversion: The dimethoxytritylation step was improved by using 2,6-lutidine as a base, enhancing the yield and ratio of the desired 5'-protected product. tandfonline.comnih.gov The subsequent conversion to the cytidine analog and its isolation via crystallization were also optimized. tandfonline.comnih.gov

Selective Benzoylation: A method was developed to selectively hydrolyze benzoyl ester impurities during the final protection step of the cytosine base. tandfonline.comnih.gov

These process improvements have enabled the economical production of 2'-O-(2-methoxyethyl)-pyrimidine nucleosides in batch sizes up to 20 kg. tandfonline.com

Table 1: Summary of Kilo-Scale Synthesis Process Improvements

This table summarizes key optimizations for the large-scale synthesis of 2'-O-(2-Methoxyethyl)-pyrimidine derivatives.

| Synthesis Step | Starting Material / Intermediate | Improvement | Outcome | Reference |

| Ring Opening | O-2,2'-anhydro-5-methyluridine | Modified reaction conditions with tris-(2-methoxyethyl)borate | Higher yield of 2'-O-(2-methoxyethyl)-5-methyluridine | nih.gov, tandfonline.com |

| Purification | 2'-O-(2-methoxyethyl)-5-methyluridine | Change from chromatography to continuous extraction | More efficient and scalable purification | nih.gov, tandfonline.com |

| 5'-Hydroxyl Protection | 2'-O-(2-methoxyethyl)-5-methyluridine | Use of 2,6-lutidine as base for dimethoxytritylation | Improved 5'/3' ratio and yield; simplified isolation | nih.gov, tandfonline.com |

| Uridine to Cytidine Conversion | 2'-O-MOE-5-methyluridine derivative | Optimized conditions and crystallization isolation | Efficient conversion and high-purity isolation | nih.gov, tandfonline.com |

| N-Protection | 2'-O-MOE-5-methylcytidine derivative | Selective hydrolysis of benzoyl ester impurities | Improved purity of the final benzoylated product | nih.gov, tandfonline.com |

The synthesis of purine (B94841) nucleosides with the 2'-O-MOE modification requires different strategies than those used for pyrimidines. A common method is the direct alkylation of the 2'-hydroxyl group of a pre-formed purine ribonucleoside, such as adenosine (B11128) or 2-aminoadenosine. nih.govtandfonline.com

This process involves:

Deprotonation: A strong base, such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium tert-butoxide (t-BuOK), is used to deprotonate the sugar hydroxyls. nih.govtandfonline.com

Alkylation: The resulting alkoxide is then treated with an alkylating agent, 1-methanesulfonyloxy-2-methoxyethane (MOE-OMs), which selectively reacts with the 2'-hydroxyl group. nih.govtandfonline.com

Solvent and Reaction Conditions: The reaction is often performed in a solvent like dimethylsulfoxide (DMSO) under mild heating. nih.govtandfonline.com Using DMSO as a solvent has been shown to be more efficient than using N,N-dimethylformamide (DMF). tandfonline.com

This direct alkylation approach provides the 2'-O-MOE purine derivatives in moderate to high yields after chromatographic purification. tandfonline.com

Improved Kilo-scale Synthesis Processes

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

The incorporation of this compound into oligonucleotides is achieved using the standard and highly efficient phosphoramidite method for solid-phase synthesis. nih.gov This gold-standard chemistry allows for the stepwise, cycle-by-cycle assembly of the oligonucleotide chain in the 3'-to-5' direction on a solid support.

The key building block for this process is the this compound phosphoramidite. This molecule is the fully protected nucleoside monomer, which has been "phosphitylated" at the 3'-hydroxyl group. A typical phosphoramidite monomer has the following features:

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl.

The 2'-O-(2-methoxyethyl) modification.

A protecting group (e.g., benzoyl) on the exocyclic amine of the cytosine base.

A reactive phosphoramidite moiety (e.g., a diisopropylamino group and a cyanoethyl group) at the 3'-position.

During each synthesis cycle, the phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

Modern oligonucleotide synthesis is a highly automated process. nih.govgoogle.com Automated DNA/RNA synthesizers perform the repetitive cycles of deprotection, coupling, capping, and oxidation required to build the oligonucleotide chain. acs.orgacs.org These instruments precisely control the delivery of reagents, reaction times, and washing steps, ensuring high coupling efficiency and fidelity for each step.

The use of this compound phosphoramidites is fully compatible with these automated platforms. nih.govgoogle.com This allows for the routine and reliable production of modified oligonucleotides for research and therapeutic applications. nih.gov The process is independent of scale, synthesizer type, and the ratio of amidite diastereomers, although activators can influence the stereochemical outcome of phosphorothioate linkages. nih.gov

Optimization of Coupling and Deprotection Conditions

The efficient synthesis of oligonucleotides containing 2'-O-(2-Methoxyethyl) (MOE) modifications, such as this compound, is crucial for their use in therapeutic applications. oup.com The process relies on the phosphoramidite method, where optimization of the coupling and deprotection steps is key to achieving high purity and yield of the final product. acs.org

Research into optimizing the production of 2'-O-(2-methoxyethyl)-pyrimidine derivatives has led to significant process improvements. An improved process starting from O-2,2'-anhydro-5-methyluridine involves modified ring-opening reaction conditions and a continuous extraction for purification to produce 2'-O-(2-methoxyethyl)-5-methyluridine. researchgate.net The subsequent conversion to the 5'-methylcytidine analog and its isolation have also been optimized. researchgate.net

The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is critical. Activation of the phosphoramidite is typically achieved with acidic azole catalysts such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), 5-ethylthio-1H-tetrazole (ETT), or 5-(benzylthio)-1H-tetrazole (BTT). researchgate.net The choice of activator can influence coupling efficiency, especially for sterically demanding monomers like MOE-phosphoramidites. researchgate.net For instance, the use of 2,6-lutidine as a base during the dimethoxytritylation step has been shown to improve yields and the ratio of desired 5'-protected to 3'-protected isomers. researchgate.net

The deprotection phase involves several steps to remove protecting groups from the phosphate backbone, the nucleobases, and the sugar hydroxyls, as well as cleavage from the solid support. Standard deprotection of the oligonucleotide typically uses ammonolytic conditions, such as aqueous ammonia or a mixture of aqueous ammonia and methylamine (B109427) (AMA). nih.gov A crucial optimization involves the selective hydrolysis of benzoyl ester impurities that may form during the final benzoylation of the cytidine analog, ensuring a purer final product. researchgate.net The removal of the β-cyanoethyl protecting groups from the phosphate backbone is often performed separately before the main alkaline deprotection to prevent side reactions. nih.gov

| Process Step | Reagents/Conditions | Purpose/Optimization Finding | Reference |

|---|---|---|---|

| Dimethoxytritylation | DMTr-Cl, 2,6-lutidine | Improved 5'/3' isomer ratios and yield. | researchgate.net |

| Coupling Activation | 1H-tetrazole, 4,5-dicyanoimidazole (DCI), ETT | Activation of the phosphoramidite for coupling to the oligonucleotide chain. | researchgate.net |

| Phosphate Deprotection | 10% Diethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Removal of β-cyanoethyl groups prior to full deprotection to prevent side-product formation. | researchgate.netnih.gov |

| Final Deprotection & Cleavage | Aqueous ammonia or Ammonia/Methylamine (AMA) | Removes base-labile protecting groups and cleaves the oligonucleotide from the solid support. | nih.gov |

| Impurity Removal | Selective hydrolysis method | Removes benzoyl ester impurities post-benzoylation of the cytidine analog. | researchgate.net |

Enzymatic Synthesis of 2'-O-(2-Methoxyethyl)-RNA

Historically, the enzymatic synthesis of 2'-O-(2-methoxyethyl)-RNA (MOE-RNA) was considered impossible due to the steric bulk of the 2'-O-(2-methoxyethyl) group, which clashes with the active site of natural polymerases. springernature.com However, recent breakthroughs have overcome this limitation through protein engineering.

Researchers have successfully engineered an archaeal DNA polymerase to efficiently synthesize MOE-RNA. researchgate.netnih.govnih.gov The key discovery was a "two-residue nascent-strand steric gate" within the polymerase. nih.govresearcher.life By mutating these two gatekeeper residues to reduce their steric bulk, the enzyme's active site could accommodate the large 2'-O-MOE substituent. springernature.comresearcher.life This engineered polymerase is capable of synthesizing both defined and random-sequence MOE-RNA oligomers up to 750 nucleotides in length. researchgate.netnih.govnih.gov

This development opens up MOE-RNA, a modification used in several approved nucleic acid therapeutics, to enzymatic synthesis and directed evolution experiments. researchgate.netresearcher.life The ability to synthesize these molecules enzymatically provides a powerful tool for exploring their potential in nanotechnology and for developing novel therapeutic agents, such as aptamers and catalysts. researchgate.netnih.gov For instance, mixed 2'OMe-/MOE-RNA aptamers with high affinity for Vascular Endothelial Growth Factor (VEGF) have been developed using this technology. nih.gov The 2'-O-MOE modification is known to shift the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of RNA and contributes to favorable binding properties. nih.gov

| Enzyme | Key Feature | Capability | Reference |

|---|---|---|---|

| Engineered Archaeal DNA Polymerase | Mutated two-residue nascent-strand steric gate | Efficiently synthesizes 2'-O-(2-methoxyethyl)-RNA (MOE-RNA) up to 750 nt. | researchgate.netnih.govresearcher.life |

Incorporation into L-Nucleosides

The synthesis of this compound has also been achieved in its L-configuration (2'-O-(2-Methoxyethyl)-l-cytidine), which is of interest for biomedical applications due to the high nuclease resistance of L-oligonucleotides. nih.govacs.org A synthetic route has been described starting from L-arabinose. nih.govacs.org

The synthesis strategy involves several key steps:

Anhydronucleoside Formation : The process begins with the formation of O²,²′-anhydro-l-uridine from L-arabinose. nih.govacs.org

Ring Opening : The crucial 2'-O-(2-methoxyethyl) group is introduced by the ring-opening of the anhydro-l-uridine. This is achieved by reacting it with 2-methoxyethanol in the presence of aluminum under reflux conditions, yielding 2'-O-MOE-l-uridine. nih.govacs.org

Base Conversion : The uridine base is then converted into a cytidine base. This involves protecting the 3'- and 5'-hydroxyl groups, activating the C4 position of the uracil ring (e.g., with phosphorus oxychloride and 1,2,4-triazole), and subsequent treatment with ammonia to form the cytosine base. nih.govacs.org

Deprotection : The final step involves the removal of the hydroxyl protecting groups to yield 2'-O-(2-Methoxyethyl)-l-cytidine. nih.govacs.org

Researchers have compared different strategies for protecting the hydroxyl groups during the base conversion, notably using tert-butyldimethylsilyl (TBDMS) ethers versus acetyl groups. nih.govacs.org The use of acetyl groups was found to be more convenient and sustainable, as it involves fewer steps and uses more economical and less hazardous reagents for the protection and deprotection steps. acs.org The final product, 2'-O-(2-Methoxyethyl)-l-cytidine, was characterized as a white solid with a melting point of 153–155 °C. nih.govacs.org

| Step | Description | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Synthesis of O²,²′-anhydro-l-uridine from L-arabinose | - | - | nih.govacs.org |

| 2 | Ring-opening to form 2′-O-MOE-l-uridine | Aluminum, 2-methoxyethanol | 55% | nih.govacs.org |

| 3 | Conversion of 2′-O-MOE-l-uridine to 2′-O-MOE-l-cytidine (acetyl-protection strategy) | Ac₂O, Pyridine; POCl₃, 1,2,4-triazole, Et₃N; Aqueous NH₃ | 95% (amination/deprotection) | nih.govacs.org |

Biological Implications and Mechanisms of Action of 2 O 2 Methoxyethyl Cytidine Modified Oligonucleotides

Nuclease Resistance and Metabolic Stability

A fundamental challenge for therapeutic oligonucleotides is their rapid degradation by cellular nucleases. The 2'-MOE modification, including on cytidine (B196190) nucleosides, directly addresses this issue by providing robust protection against enzymatic cleavage.

Oligonucleotides containing 2'-O-(2-Methoxyethyl) modifications exhibit a high degree of resistance to nuclease-mediated degradation. biosearchtech.com The 2'-MOE group replaces the 2'-hydroxyl group of natural RNA, creating steric hindrance that effectively shields the phosphodiester backbone from the catalytic sites of both endo- and exonucleases. biosearchtech.commicrosynth.comsynoligo.com This enhanced nuclease resistance is a key feature that contributes to the improved efficacy of second-generation antisense oligonucleotides (ASOs). biosearchtech.combiomolther.org Studies have demonstrated that this modification significantly increases the half-life of oligonucleotides in the presence of nucleases compared to unmodified counterparts. nih.govbeilstein-journals.org Chemical modification of the 2' position with MOE eliminates exonuclease activity, extending the tissue elimination half-life significantly. biomolther.org

The inherent nuclease resistance conferred by the 2'-MOE modification translates to superior metabolic stability and a prolonged half-life within a biological system. biosearchtech.comresearchgate.net ASOs containing 2'-O-(2-Methoxyethyl)-cytidine distribute extensively to tissues like the liver and kidneys, where they are metabolized slowly by nucleases. nih.gov This enhanced stability ensures that the oligonucleotide remains intact and functional for a longer duration, allowing for sustained target engagement. biosearchtech.comgenelink.com The favorable pharmacokinetic profile, characterized by longer tissue half-lives, is a direct result of this modification. biosearchtech.combiomolther.orggenelink.com For instance, the combination of 2'-MOE modifications at the ends of a phosphorothioate (B77711) oligonucleotide has been shown to greatly enhance resistance to nucleases in both plasma and tissue in monkeys. nih.gov

| Oligonucleotide Modification | Key Stability Characteristics | Impact on In Vivo Profile | Supporting Evidence |

|---|---|---|---|

| Unmodified Oligonucleotide | Susceptible to rapid degradation by endo- and exonucleases. | Very short half-life in plasma and tissues. | biomolther.org |

| Phosphorothioate (PS) Backbone | Increased resistance to nucleases compared to unmodified oligos. | Increases plasma half-life. | biomolther.org |

| 2'-O-(2-Methoxyethyl) (2'-MOE) | Provides steric hindrance, offering high resistance to nucleases. biosearchtech.comsynoligo.com | Significantly prolongs tissue elimination half-life and improves overall metabolic stability. biosearchtech.combiomolther.orggenelink.com | biosearchtech.comsynoligo.combiomolther.orggenelink.com |

| 2'-MOE Wings with PS-DNA Gap (Gapmer) | 2'-MOE "wings" protect the internal DNA "gap" from exonuclease degradation. microsynth.com | Combines nuclease resistance with the ability to recruit RNase H, leading to a favorable pharmacokinetic and pharmacodynamic profile. | microsynth.comnih.govtandfonline.com |

Resistance to Exonucleases

Mechanisms of Gene Expression Modulation in Research

Oligonucleotides modified with this compound are versatile tools in research that can be designed to modulate gene expression through several distinct pathways.

One of the most common mechanisms for gene silencing involves designing 2'-MOE modified ASOs as "gapmers". biosearchtech.commicrosynth.com These chimeric oligonucleotides feature a central "gap" of 8-10 deoxynucleotides with a phosphorothioate (PS) backbone, which is flanked by "wings" containing 2'-MOE modified nucleotides. microsynth.combiomolther.orggenelink.com The 2'-MOE wings enhance nuclease resistance and binding affinity to the target RNA. biosearchtech.combiomolther.org Upon hybridization of the gapmer to the target mRNA, the central DNA:RNA heteroduplex becomes a substrate for the endogenous enzyme RNase H1. nih.govidtdna.com RNase H1 specifically cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA and a subsequent reduction in protein expression. oup.com This approach is a primary strategy for achieving potent antisense activity. biomolther.orgtaylorandfrancis.com

When oligonucleotides are fully modified with 2'-MOE residues, they are not substrates for RNase H. nih.govdtic.mil Instead, these ASOs act via RNase H-independent, steric-blocking mechanisms. nih.govresearchgate.net By binding to a specific sequence on a pre-mRNA or mRNA, they can physically obstruct the access of cellular machinery. nih.govnih.gov A prominent application of this mechanism is the modulation of pre-mRNA splicing. biomolther.orgnih.gov By binding to splice sites or splicing regulatory sequences, a fully modified 2'-MOE oligonucleotide can prevent the spliceosome from recognizing these sites, thereby altering the splicing pattern to either exclude or include specific exons. biomolther.orgnih.govcore.ac.uk

A specific form of steric hindrance is the direct inhibition of protein translation. nih.govmdpi.com An ASO fully modified with 2'-MOE can be designed to bind to the 5'-untranslated region (UTR) or near the translation initiation codon (AUG) of a target mRNA. nih.govmdpi.com This binding physically blocks the assembly of the 40S and 60S ribosomal subunits on the mRNA, preventing the formation of the 80S translational initiation complex. nih.govnih.gov This action effectively arrests translation and reduces the synthesis of the encoded protein without causing degradation of the mRNA transcript itself. nih.govnih.gov

| Mechanism | Oligonucleotide Design | Key Cellular Factor | Outcome | Supporting Evidence |

|---|---|---|---|---|

| RNase H-Mediated Cleavage | Gapmer: Central DNA gap flanked by 2'-MOE wings. | RNase H1 | Degradation of target mRNA. | biosearchtech.commicrosynth.combiomolther.orgoup.com |

| Steric Blocking (Splicing Modulation) | Fully modified with 2'-MOE. | Spliceosome | Alteration of pre-mRNA splicing pattern (exon skipping/inclusion). | biomolther.orgnih.govnih.govcore.ac.uk |

| Steric Blocking (Translation Inhibition) | Fully modified with 2'-MOE. | Ribosomes (40S, 60S subunits) | Inhibition of protein synthesis by blocking the translational initiation complex. | nih.govnih.govnih.govmdpi.com |

Steric Blocking Mechanisms (RNase H-independent)

Cellular Uptake and Distribution in Research Models

The ability of 2'-O-MOE modified oligonucleotides to enter cells and reach their intracellular targets is a critical aspect of their therapeutic potential.

Intracellular Exposure and Nucleotide Pool Dynamics

Studies using human lymphoblastoid TK6 cells have shown that 2'-O-MOE nucleosides can be taken up by cells in a concentration-dependent manner. oup.com When these cells were incubated with various concentrations of 2'-O-MOE nucleosides for 24 hours, a significant and dose-dependent intracellular uptake was observed. oup.com However, the efficiency of uptake varied between different 2'-O-MOE nucleosides, with purine-based analogs (adenosine and guanosine) showing lower cellular uptake compared to pyrimidine-based ones (5-methylcytidine and thymidine). oup.com

Strategies for Enhanced Delivery (e.g., GalNAc Conjugation)

To improve the delivery of ASOs to specific cell types, particularly hepatocytes in the liver, a strategy involving conjugation to a targeting ligand has been developed. researchgate.netnih.gov One of the most successful approaches is the conjugation of a triantennary N-acetylgalactosamine (GalNAc) cluster to the 2'-O-MOE modified ASO. researchgate.netnih.gov

GalNAc is a sugar molecule that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. nih.govoup.com This receptor-mediated uptake mechanism significantly enhances the delivery of the conjugated ASO to the liver. researchgate.net Upon internalization into the liver cells, the GalNAc-ASO conjugate is metabolized, releasing the active ASO. researchgate.net

This targeted delivery strategy has been shown to increase the potency of 2'-O-MOE ASOs by approximately 10-fold or more compared to their unconjugated counterparts. nih.govoup.com This increased potency allows for the use of lower doses to achieve the desired pharmacological effect. researchgate.net The success of GalNAc conjugation has been demonstrated for 2'-O-MOE ASOs designed for various mechanisms of action, including splice modulation. nih.gov

Interactions with Cellular Enzymes

Once inside the cell, the metabolic fate of the individual this compound nucleosides that may be released from the breakdown of the larger oligonucleotide is an important consideration.

Phosphorylation by Nucleotide Salvage Enzymes (e.g., dCK, TK1)

For a nucleoside analog to be incorporated into DNA or RNA, it must first be converted into its active triphosphate form through a series of phosphorylation steps carried out by cellular kinases in the nucleotide salvage pathway. oup.com Key enzymes in this pathway include deoxycytidine kinase (dCK) and thymidine (B127349) kinase 1 (TK1). oup.com

Research has shown that 2'-O-MOE nucleoside analogs are very poor substrates for these enzymes. oup.comoup.com In vitro studies using purified human dCK and TK1 demonstrated minimal to no phosphorylation of 2'-O-MOE analogs of deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine. oup.comoup.com This is in stark contrast to other modified nucleosides, such as 2'-fluoro (2'-F) nucleosides, which are efficiently phosphorylated by these kinases. oup.comoup.com The inability of dCK and TK1 to effectively create the monophosphate forms of 2'-O-MOE nucleosides presents a significant barrier to their further metabolism. oup.comoup.com

Table 1: Phosphorylation of 2'-Modified Nucleoside Analogs by Cellular Kinases

| Nucleoside Analog | Phosphorylating Enzyme(s) | Reactivity/Conversion | Reference |

|---|---|---|---|

| 2'-O-MOE nucleosides | dCK, TK1 | Poor reactivity, minimal conversion to monophosphate form | oup.comoup.com |

| 2'-Fluoro (2'-F) nucleosides | dCK, TK1 | Efficiently phosphorylated to monophosphate forms | oup.comoup.com |

Absence of Genomic Incorporation

The lack of efficient phosphorylation of 2'-O-MOE nucleosides has a critical downstream consequence: they are not incorporated into the cellular genome. oup.comoup.com DNA and RNA polymerases require nucleoside triphosphates as substrates for building new nucleic acid strands. oup.com Since 2'-O-MOE nucleosides are not effectively converted to their triphosphate forms, they cannot be used by these polymerases. oup.com

Studies in human lymphoblastoid TK6 cells have confirmed this lack of genomic incorporation. oup.com Even when cells were treated with high concentrations of 2'-O-MOE nucleosides, no incorporation into either DNA or RNA was detected. oup.comoup.com This is a significant finding, as the potential for non-natural nucleosides to be incorporated into the genome raises concerns about potential DNA replication errors or mutations. oup.com The minimal activity of nucleoside and nucleotide monophosphate kinases on 2'-O-MOE nucleoside analogs effectively prevents this from occurring. oup.com

Immunomodulatory Effects in Research Settings

The incorporation of 2'-O-(2-methoxyethyl) (2'-MOE) modifications, including this compound, into oligonucleotides has been a critical advancement in mitigating the inherent immunostimulatory properties often observed with earlier generations of these therapeutic agents. Research indicates that while the phosphorothioate (PS) backbone, necessary for nuclease resistance, can trigger immune responses, the addition of 2'-MOE substituents significantly dampens these effects. nih.govnih.govresearchgate.net This reduction in immune stimulation is a key feature of second-generation antisense oligonucleotides (ASOs). researchgate.net

The immunostimulatory activity of oligonucleotides is frequently associated with specific DNA sequences known as CpG motifs, which contain a cytosine nucleotide followed by a guanine (B1146940) nucleotide. elte.hutandfonline.com These motifs can be recognized by Toll-like receptor 9 (TLR9), a component of the innate immune system, leading to the activation of immune cells and the production of proinflammatory cytokines. elte.hu Research has shown that chemical modifications, such as the 5-methylation of cytosine residues within these CpG motifs, can suppress these immunostimulatory effects. researchgate.netresearchgate.net The combination of 5-methylcytosine (B146107) with 2'-MOE modifications further decreases these responses. researchgate.net

Studies in animal models have demonstrated the tangible benefits of these modifications. For instance, while first-generation phosphorothioate oligonucleotides like ISIS 1082 were found to cause immune cell activation and infiltration at injection sites in rats, this was identified as a class effect of PS oligonucleotides acting as immune adjuvants. google.commit.eduresearchgate.net In contrast, subsequent research with second-generation compounds has shown a more favorable profile. Administration of ASOs containing both 5-methylcytosine and 2'-MOE modifications to mice resulted in a marked decrease in immune stimulation. researchgate.net These modified oligonucleotides did not induce splenomegaly (enlargement of the spleen), a common indicator of an inflammatory response to oligonucleotides, and produced only minimal immune cell infiltrates in tissues. researchgate.nettandfonline.com

Comparative studies have further elucidated the differential effects of various oligonucleotide structures on the immune system. A study comparing a non-CpG oligonucleotide (ISIS 2302) with a CpG-containing oligonucleotide (ISIS 12449) in mice revealed distinct gene expression profiles for cytokines and chemokines in non-parenchymal liver cells. tandfonline.com While both compounds led to an increase in spleen weight and infiltration of monocytes/macrophages into the liver, the potency and specific molecular signatures of the inflammatory response differed, highlighting that even non-CpG oligonucleotides can have proinflammatory effects, which are modulated by their chemical design. tandfonline.com The inclusion of 2'-MOE modifications is a key strategy to reduce these proinflammatory effects and enhance the tolerability of antisense therapies. researchgate.net

Table 1: Comparative Immunomodulatory Effects of Modified Oligonucleotides in Research Models

This table summarizes findings from preclinical studies on the immunomodulatory effects of different classes of oligonucleotides.

| Oligonucleotide Type/Name | Key Chemical Modifications | Research Model | Observed Immunomodulatory Effects | Reference |

| First-Generation PS-ODN (e.g., ISIS 1082) | Phosphorothioate (PS) backbone | Rats | Caused immune cell activation and mononuclear cell infiltrates at the injection site; acted as an immune adjuvant. | google.com |

| CpG-containing PS-ODN (ISIS 12449) | PS backbone, contains CpG motif | Mice | Induced splenomegaly; caused monocyte/macrophage infiltration in the liver; enhanced expression of multiple chemokines and cell surface markers. | tandfonline.com |

| Non-CpG PS-ODN (ISIS 2302) | PS backbone, no optimal CpG motif | Mice | Induced splenomegaly and liver cell infiltrates, but with a different gene expression profile compared to CpG ODNs. | tandfonline.com |

| Second-Generation MOE ASO | 2'-MOE, 5-methylcytosine, PS backbone | Mice | Markedly decreased immune stimulation; did not produce splenomegaly at tested doses; produced minimal cell infiltrates. | researchgate.net |

Table 2: Compound Names Mentioned in the Article

Comparative Research Studies of 2 O 2 Methoxyethyl Cytidine and Other Nucleoside Modifications

Evaluation of Binding Affinity and Specificity

The binding affinity of an antisense oligonucleotide (ASO) to its target RNA is a critical determinant of its potency. The 2'-O-(2-Methoxyethyl) modification has been shown to significantly enhance this affinity. eurogentec.combiomolther.org This is largely attributed to the bulky alkoxy group at the 2' position, which biases the sugar's conformation towards a C3'-endo pucker, similar to that of RNA. biomolther.orgoup.com This pre-organization of the oligonucleotide into an A-form-like geometry facilitates more stable duplex formation with the target RNA.

In comparative studies, 2'-MOE modifications have demonstrated superior or comparable binding affinity to other second-generation modifications like 2'-O-methyl (2'-OMe). acs.org While Locked Nucleic Acid (LNA) modifications generally exhibit even stronger binding properties, this can sometimes be associated with higher toxicity. acs.orgnih.gov The increase in melting temperature (Tm), a measure of duplex stability, for 2'-MOE modifications is approximately 1.5°C per modification. biomolther.org In contrast, 2'-Fluoro (2'-F) modifications can increase the Tm by about 2.5°C per modification. biosearchtech.com

Specificity, the ability to distinguish the target sequence from non-target sequences, is crucial for minimizing off-target effects. biosearchtech.com Oligonucleotides modified with 2'-MOE have demonstrated enhanced specificity, showing a greater loss of affinity in the presence of mismatches compared to unmodified deoxyoligonucleotides. biosearchtech.commicrosynth.com

Interactive Table: Comparison of Binding Affinity for Different Nucleoside Modifications

| Modification | Change in Melting Temperature (Tm) per modification | Key Characteristics |

|---|---|---|

| 2'-O-(2-Methoxyethyl) (2'-MOE) | +1.5°C biomolther.org | High binding affinity, enhanced specificity. biosearchtech.comeurogentec.com |

| 2'-O-methyl (2'-OMe) | Slight increase microsynth.com | Generally less affinity enhancement than 2'-MOE. acs.org |

| 2'-Fluoro (2'-F) | +2.5°C biosearchtech.com | Substantially increases melting temperature. sigmaaldrich.com |

| Locked Nucleic Acid (LNA) | +3 to +11°C sigmaaldrich.com | Very high binding affinity, but can be associated with higher toxicity. acs.orgnih.gov |

| Phosphorothioate (B77711) (PS) | -0.5°C biomolther.org | Reduces binding affinity. biomolther.orgsigmaaldrich.com |

Comparative Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy. idtdna.com The 2'-MOE modification provides significant protection against nuclease degradation. idtdna.combiosearchtech.comgenelink.com This enhanced stability is a key advantage of second-generation ASOs. biosearchtech.com The methoxyethyl group at the 2'-position sterically hinders the approach of nucleases. microsynth.com

When compared to other modifications, 2'-MOE offers a substantial improvement in nuclease resistance over first-generation phosphorothioate (PS) modifications alone. idtdna.com While PS linkages do confer a degree of nuclease resistance, they are not completely protective. sigmaaldrich.com Combining 2'-MOE modifications in the "wings" of a gapmer ASO with a central "gap" of PS-modified DNA bases is a common strategy to achieve both high nuclease resistance and RNase H-mediated cleavage of the target RNA. idtdna.comgenelink.com

Studies have shown that 2'-MOE provides greater nuclease resistance than 2'-O-methyl modifications. acs.org The combination of 2'-MOE with other modifications, such as 4'-thioribonucleosides, can offer synergistic benefits, further boosting nuclease stability. biosearchtech.com

Interactive Table: Nuclease Resistance of Different Oligonucleotide Modifications

| Modification | Level of Nuclease Resistance | Notes |

|---|---|---|

| Unmodified DNA/RNA | Low idtdna.com | Rapidly degraded by endo- and exonucleases. |

| Phosphorothioate (PS) | Moderate idtdna.comsigmaaldrich.com | Improves resistance but does not offer complete protection. |

| 2'-O-methyl (2'-OMe) | High microsynth.comresearchgate.net | More resistant than unmodified oligos, but less than 2'-MOE. acs.org |

| 2'-O-(2-Methoxyethyl) (2'-MOE) | Very High idtdna.combiosearchtech.comgenelink.com | Offers significant protection against nuclease degradation. |

| Locked Nucleic Acid (LNA) | Very High mdpi.com | High stability in human serum. |

In Vitro and In Vivo Activity Comparisons

The enhanced binding affinity and nuclease resistance of 2'-O-(2-Methoxyethyl)-cytidine containing ASOs translate to improved potency both in laboratory cell cultures (in vitro) and in living organisms (in vivo). acs.org In comparative studies, 2'-MOE ASOs have consistently demonstrated robust pharmacological activity. nih.gov

For instance, research comparing 2'-MOE ASOs with ASOs containing a novel 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) modification found that both showed a similar dose-dependent reduction of PTEN mRNA in vitro and in vivo. nih.gov Another study highlighted that shorter ASOs (14-mers) with novel bridged nucleic acid (BNA) modifications, which combine structural elements of 2'-MOE and LNA, were 3- to 5-fold more potent in animals than a standard 20-mer 2'-MOE ASO. acs.org

However, it is important to note that a direct correlation between in vitro and in vivo activity is not always guaranteed. altex.org One study found a high correlation (R² = 0.854) between the in vitro activity of 2',4'-BNA-based ASOs in Huh-7 cells (using a calcium-enriched medium method) and their in vivo activity in mouse liver. oup.com In a comparative study, a serinol nucleic acid-modified ASO (SNA-ASO) showed more potent and prolonged inhibitory effects on SGLT2 expression in mice compared to a 2'-MOE-ASO. nih.gov

Effects on DNA and RNA Synthesis

A critical safety consideration for nucleoside analogs is their potential to be phosphorylated and incorporated into cellular DNA and RNA, which could lead to genotoxicity. Research has specifically investigated this possibility for 2'-O-MOE nucleosides.

The study concluded that the minimal activity of nucleoside kinases and nucleoside monophosphate kinases on 2'-O-MOE nucleoside analogs presents a significant barrier to their phosphorylation and subsequent incorporation into cellular DNA and RNA. oup.com This lack of incorporation into the genome is a favorable characteristic for the therapeutic use of 2'-MOE modified oligonucleotides. oup.com

Considerations for Off-Target Effects and Toxicity in Research

While 2'-MOE modifications have a generally favorable toxicity profile, it is crucial to consider potential off-target effects and toxicity in research. acs.orgnih.gov The phosphorothioate (PS) backbone, often used in conjunction with 2'-MOE, can contribute to toxicity through non-specific protein binding. idtdna.com However, the 2'-MOE modification itself has been shown to reduce the non-specific protein binding and lower the pro-inflammatory effects associated with PS-only oligonucleotides. idtdna.combiomolther.orggenelink.com

Comparative studies have highlighted differences in toxicity profiles between various modifications. For example, LNA-containing ASOs, despite their high potency, have been associated with significant hepatotoxicity in animal studies, an effect not observed with corresponding 2'-MOE ASOs. nih.gov Some research suggests that more hydrophobic 2' modifications like LNA and cEt may enhance protein binding compared to the more hydrophilic 2'-MOE, potentially leading to different off-target interaction profiles. biomolther.org

Integrated safety assessments of multiple 2'-MOE chimeric ASOs in non-human primates and healthy human volunteers have shown a consistent and generally well-tolerated profile suitable for chronic administration. nih.govnih.gov An analysis of clinical trial data for 16 different 2'-MOE ASOs found no evidence of a class-wide effect on altering platelet function. researchgate.net However, some sequence-specific toxicities can occur, and toxic ASOs, regardless of their 2' modification, have been shown to bind to certain proteins and induce cellular stress. biomolther.org For instance, a serinol nucleic acid-modified ASO (SNA-ASO) was found to not cause severe liver damage, unlike a 2'-MOE-ASO in one study. nih.gov

Advanced Research Applications and Methodologies Utilizing 2 O 2 Methoxyethyl Cytidine

Development of Antisense Oligonucleotides (ASOs) for Gene Silencing

Antisense oligonucleotides are short, single-stranded nucleic acid molecules designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The incorporation of 2'-O-(2-Methoxyethyl)-cytidine and its corresponding purine (B94841) analogs is a cornerstone of second-generation ASO technology, leading to significant improvements in their therapeutic properties. acs.orgacs.org

The primary mechanism by which many 2'-MOE-modified ASOs achieve gene silencing is through RNase H-mediated degradation of the target mRNA, as described in the context of gapmers. idtdna.com However, ASOs can also function through other mechanisms, such as steric hindrance of the ribosomal machinery to block translation or modulation of pre-mRNA splicing. medchemexpress.com

The chemical modifications, including the 2'-MOE group and often a phosphorothioate (B77711) (PS) backbone, are crucial for the in vivo application of ASOs. rsc.org The PS backbone, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by sulfur, provides resistance to nuclease degradation. idtdna.com When combined with 2'-MOE modifications in a gapmer format, ASOs exhibit enhanced stability, increased binding affinity to target RNA, and a favorable pharmacokinetic profile. acs.orgacs.orgidtdna.com This has led to the development of several ASO drugs for a variety of diseases. acs.orgacs.org

Research has demonstrated that ASOs containing 2'-MOE modifications can achieve potent and sustained reduction of target mRNA levels in various tissues. acs.orgacs.org The ability to systematically modify the ASO design, including the placement of 2'-MOE-cytidine, allows for the fine-tuning of their activity and the mitigation of potential off-target effects. acs.orgacs.org

Integration into siRNA and Aptamer Contexts

While 2'-O-methoxyethyl modifications are most prominently featured in ASOs and SSOs, they have also been explored in the context of other nucleic acid-based technologies like small interfering RNAs (siRNAs) and aptamers. acs.orgacs.orgoup.com

siRNAs: siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. nih.gov Chemical modifications, including 2'-MOE, are introduced into siRNA duplexes to enhance their stability, reduce off-target effects, and modulate their interaction with the RNAi machinery. nih.govnih.gov Studies have shown that site-specific incorporation of 2'-MOE modifications can influence the strand selection by the RNA-induced silencing complex (RISC), potentially improving the specificity of the siRNA. nih.gov For instance, a 2'-MOE modification at certain positions of the passenger (sense) strand can facilitate the loading of the guide (antisense) strand into RISC, thereby enhancing the intended silencing activity while minimizing off-target effects mediated by the passenger strand. nih.gov

Aptamers: Aptamers are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to a wide range of targets, including proteins, with high affinity and specificity. oup.com Similar to other therapeutic oligonucleotides, aptamers can benefit from chemical modifications like 2'-MOE to improve their nuclease resistance and pharmacokinetic properties. oup.com The incorporation of 2'-MOE-cytidine can enhance the structural stability of the aptamer, which is crucial for its target recognition and binding function.

Use in Structural and Functional Studies of Nucleic Acids

The unique properties of this compound make it a valuable tool for investigating the structure and function of nucleic acids. The 2'-MOE modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA. biomolther.orgnih.gov This conformational constraint allows researchers to study the structural consequences of an A-form geometry in various nucleic acid contexts.

By incorporating 2'-MOE-cytidine and other modified nucleosides into nucleic acid strands, scientists can probe the relationship between structure and function. For example, by observing how these modifications affect protein-nucleic acid interactions or the activity of enzymes that process nucleic acids, researchers can gain a deeper understanding of these fundamental biological processes. nih.govbiomolther.org

Table 2: Impact of 2'-MOE Modification on Nucleic Acid Properties

| Property | Effect of 2'-MOE Modification | Scientific Rationale |

| Binding Affinity | Increased | Promotes a C3'-endo sugar pucker, pre-organizing the oligonucleotide for hybridization with RNA. medchemexpress.combiomolther.org |

| Nuclease Resistance | Increased | The bulky 2'-MOE group sterically hinders the approach of nucleases. acs.orgbiomolther.org |

| Duplex Geometry | Promotes A-form | The C3'-endo sugar conformation is a hallmark of A-form helices. nih.govbeilstein-journals.org |

| RNase H Activity | Not Supported | The 2'-modification prevents the necessary interactions for RNase H cleavage. oup.comgenelink.com |

Emerging Dual Ribose Modifications

The field of nucleic acid chemistry is continually evolving, with researchers exploring novel modifications to further enhance the therapeutic properties of oligonucleotides. One emerging area of interest is the development of dual ribose modifications, where two different chemical alterations are made to the sugar ring. nih.gov

While the primary focus of this article is on this compound, it is important to note that this and other "mono" modifications have paved the way for more complex designs. For instance, research is being conducted on combining features of different modifications, such as the 2'-O-methoxyethyl group with other conformational constraints, to create novel nucleosides with potentially superior properties. nih.gov These dual-modified nucleosides could offer even greater nuclease stability, binding affinity, or specific conformational biases, leading to the development of next-generation oligonucleotide therapeutics with improved efficacy and safety profiles. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel 2'-O-(2-Methoxyethyl) Derivatives and Conjugates

While 2'-O-(2-Methoxyethyl)-cytidine and its corresponding nucleotides have proven highly successful, research is actively exploring novel derivatives and conjugates to further refine their therapeutic properties. oup.comidtdna.combiosearchtech.com The goal is to enhance characteristics such as binding affinity, nuclease resistance, and cellular uptake, while potentially reducing off-target effects.

One promising area is the development of cationic analogues of MOE nucleosides. The synthesis of a 2'-O-(2-(2-(N,N-dimethylamino)ethoxy)ethyl) monomer, a cationic version of the MOE group, has been shown to maintain high nuclease resistance and moderately improve affinity for target RNA. beilstein-journals.org Another strategy involves conjugating polyamines like spermine (B22157) to the N4 position of 2'-O-MOE-cytidine. beilstein-journals.org Incorporating these spermine-conjugated monomers into oligonucleotides has resulted in significant increases in thermal stability (Tm) when bound to complementary RNA, suggesting stronger target engagement. beilstein-journals.org

Researchers are also investigating conformationally restricted analogues that combine the structural features of MOE with other modifications like locked nucleic acid (LNA). acs.org These hybrid designs aim to pre-organize the sugar into a favorable A-form geometry, which can lead to increased binding affinity and potency. oup.com Furthermore, the synthesis of L-nucleoside derivatives, the mirror-image form of natural D-nucleosides, containing 2'-O-MOE modifications is being explored. nih.gov These L-isomers are intrinsically resistant to degradation by natural enzymes and represent a novel approach to creating highly stable oligonucleotides. nih.gov

Advanced Delivery Systems for MOE-Modified Oligonucleotides

A significant challenge for all oligonucleotide therapeutics is ensuring efficient delivery to target cells and tissues. nih.govnih.gov While the intrinsic properties of MOE modifications contribute to favorable pharmacokinetics, research into advanced delivery systems is crucial for broadening their therapeutic applications, particularly beyond the liver. oup.comresearchgate.net

Lipid nanoparticles (LNPs) are a clinically validated platform for delivering nucleic acids. oup.com These formulations protect the oligonucleotide from degradation and facilitate cellular uptake. nih.govacs.org Ongoing research focuses on optimizing LNP components, such as using novel ionizable lipids, to improve delivery efficiency and target specific cell types. oup.com

Conjugation of the oligonucleotide to targeting ligands is another major strategy. The attachment of N-acetylgalactosamine (GalNAc) ligands, which bind to the asialoglycoprotein receptor (ASGPR) on hepatocytes, has proven highly effective for liver-targeted delivery. oup.comnih.gov This approach has dramatically improved the potency of antisense oligonucleotides (ASOs). nih.gov Future work is exploring other ligand-receptor pairs to target different tissues, as well as conjugation to cell-penetrating peptides (CPPs) to enhance intracellular delivery. nih.govnih.gov

Emerging platforms include polymeric nanoparticles and exosomes. acs.org Polymeric systems can be engineered for controlled release and targeted delivery, while exosomes, which are natural extracellular vesicles, offer a potential means of biocompatible delivery that may avoid certain immune responses. nih.govacs.org

Integration with CRISPR/Cas and Other Gene Editing Technologies

The field of gene editing, dominated by CRISPR/Cas systems, presents a novel and exciting frontier for 2'-O-MOE modifications. addgene.org While CRISPR technology is revolutionary, challenges related to off-target effects and the delivery of its components remain. nih.govsynthego.com Chemical modifications, analogous to those used in ASOs, are being explored to enhance the specificity and stability of the guide RNA (gRNA) that directs the Cas enzyme to its genomic target. synthego.com

Introducing 2'-O-Methyl (2'-OMe) modifications, which are structurally similar to 2'-O-MOE, into synthetic gRNAs has been shown to increase editing efficiency and reduce off-target edits. synthego.comscispace.com The enhanced nuclease resistance and binding affinity conferred by 2' modifications could make gRNAs more robust for in vivo applications. biosearchtech.com Given the superior nuclease resistance and affinity of MOE compared to 2'-OMe, it is a logical candidate for incorporation into next-generation gRNA designs. idtdna.combiosearchtech.com

Furthermore, modified oligonucleotides are being developed as inhibitors of CRISPR-Cas9 activity. nih.gov These "anti-CRISPR" nucleic acids can be designed to bind to the gRNA or the Cas protein itself, providing a "kill switch" to control the duration of gene editing and enhance safety. nih.gov The high affinity and stability of MOE-modified oligonucleotides make them well-suited for this purpose.

Q & A

Basic Research Questions

Q. What are the key structural modifications of 2'-O-(2-Methoxyethyl)-cytidine that enhance oligonucleotide stability?

- The 2'-O-(2-Methoxyethyl) (MOE) modification introduces a bulky, hydrophilic side chain at the 2' position of the ribose, which sterically hinders nuclease degradation and improves binding affinity to RNA targets. This modification increases duplex melting temperature (Tm) by approximately 1.5°C per MOE substitution compared to unmodified oligonucleotides . Methodologically, stability can be assessed via in vitro nuclease resistance assays using serum or specific nucleases, followed by HPLC or gel electrophoresis to quantify degradation rates .

Q. How is this compound synthesized for antisense oligonucleotide applications?